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Compound of Interest

Compound Name: Palmitelaidyl methane sulfonate

Cat. No.: B025028 Get Quote

A thorough review of scientific literature and chemical databases reveals no current application

or established protocols for the use of Palmitelaidyl Methane Sulfonate in targeted drug

delivery.

Our comprehensive search for "Palmitelaidyl Methane Sulfonate" primarily yielded its

chemical identification (CAS 1192259-25-8), indicating it is a methanesulfonate ester of

palmitelaidyl alcohol.[1] However, we found no scientific publications, patents, or experimental

data detailing its synthesis, formulation, or application as a vehicle for targeted drug delivery.

The search results did provide safety and handling information for related alkyl

methanesulfonate compounds, such as Methyl Methanesulfonate (MMS) and Ethyl

Methanesulfonate (EMS).[2][3] It is crucial to note that these are potent alkylating agents with

documented mutagenic and carcinogenic properties, used in cancer research and to induce

mutations in genetic studies.[3][4][5] Given the reactivity of the methanesulfonate group, the

use of a molecule like Palmitelaidyl Methane Sulfonate in a drug delivery context would

require significant investigation to ensure its stability and lack of off-target alkylating activity,

which could pose serious safety concerns.

Alternative Approaches for Lipid-Based Targeted
Drug Delivery
While Palmitelaidyl Methane Sulfonate itself does not appear to be a tool for targeted drug

delivery, the user's interest in a lipid-like molecule for this purpose points toward the well-
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established and highly researched field of lipid-based and polymer-based nanoparticles. These

systems are at the forefront of advanced drug delivery and are designed to improve the

therapeutic index of drugs by increasing their concentration at the site of action while

minimizing systemic toxicity.[6]

For researchers, scientists, and drug development professionals interested in this area, we

provide the following general application notes and protocols for two of the most common and

effective nanoparticle platforms: Liposomes and Poly(lactic-co-glycolic acid) (PLGA)

Nanoparticles.

Application Note 1: Liposomal Formulations for
Targeted Drug Delivery
Introduction: Liposomes are vesicular structures composed of one or more lipid bilayers

enclosing an aqueous core. Their biocompatibility, biodegradability, and ability to encapsulate

both hydrophilic and hydrophobic drugs make them excellent candidates for targeted drug

delivery. Surface modification with targeting ligands (e.g., antibodies, peptides) can further

enhance their accumulation in specific tissues or cells.

Data Presentation: Physicochemical Characterization of Drug-Loaded Liposomes
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Parameter Method
Typical
Specification

Purpose

Particle Size &

Polydispersity Index

(PDI)

Dynamic Light

Scattering (DLS)

80 - 200 nm, PDI <

0.2

Influences circulation

time and tumor

penetration (for

cancer targeting)

Zeta Potential
Laser Doppler

Velocimetry
-30 mV to +30 mV

Indicates colloidal

stability; can influence

interaction with cell

membranes

Encapsulation

Efficiency (%)

Spectrophotometry,

HPLC
> 80%

Quantifies the amount

of drug successfully

loaded into the

liposomes

Drug Release Profile Dialysis Method
Sustained release

over 24-48h

Determines the rate at

which the drug is

released from the

carrier

Experimental Protocol: Preparation of Doxorubicin-Loaded Liposomes via Thin-Film Hydration

Lipid Film Formation: Dissolve lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a molar

ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-

bottom flask.

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to

form a thin, uniform lipid film on the flask wall.

Hydration: Hydrate the lipid film with an aqueous solution of the drug (e.g., Doxorubicin in a

buffered solution) by gentle rotation above the lipid transition temperature. This results in the

formation of multilamellar vesicles (MLVs).

Size Reduction: Subject the MLV suspension to probe sonication or extrusion through

polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar
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vesicles (SUVs).

Purification: Remove unencapsulated drug by size exclusion chromatography or dialysis.

Characterization: Analyze the liposomes for particle size, zeta potential, and encapsulation

efficiency as described in the table above.

Workflow for Liposome Preparation and Characterization

Liposome Preparation

Characterization

Lipid Dissolution

Thin-Film Formation

Hydration with Drug

Size Reduction (Extrusion)

Purification

Particle Size (DLS) Zeta Potential Encapsulation Efficiency
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Caption: Workflow for liposome synthesis and analysis.

Application Note 2: PLGA Nanoparticles for
Controlled Drug Release
Introduction: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer

approved by the FDA for various medical applications. PLGA nanoparticles can encapsulate a

wide range of drugs and provide sustained release over extended periods, making them

suitable for chronic conditions and long-acting injectable formulations.[7]

Data Presentation: Characteristics of Drug-Loaded PLGA Nanoparticles

Parameter Method
Typical
Specification

Purpose

Particle Size & PDI
Dynamic Light

Scattering (DLS)

100 - 300 nm, PDI <

0.3

Affects biodistribution

and cellular uptake

Surface Morphology

Scanning/Transmissio

n Electron Microscopy

(SEM/TEM)

Spherical, smooth

surface

Visual confirmation of

nanoparticle formation

and integrity

Drug Loading (%)
HPLC, UV-Vis

Spectrophotometry
1 - 10% (w/w)

Represents the weight

percentage of the

drug in the

nanoparticle

In Vitro Release
Dialysis or Sample-

and-Separate Method

Biphasic: initial burst

followed by sustained

release

Predicts the in vivo

performance and

release kinetics

Experimental Protocol: Preparation of a Model Drug-Loaded PLGA Nanoparticles by Emulsion-

Solvent Evaporation

Organic Phase Preparation: Dissolve PLGA and the hydrophobic model drug in a water-

immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
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Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g.,

polyvinyl alcohol (PVA) or poloxamer 188).

Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed

homogenization or probe sonication to form an oil-in-water (o/w) emulsion.

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the

organic solvent to evaporate, leading to the precipitation of PLGA nanoparticles.

Washing and Collection: Centrifuge the nanoparticle suspension to pellet the particles. Wash

the pellet multiple times with deionized water to remove excess surfactant and

unencapsulated drug.

Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried with a

cryoprotectant (e.g., trehalose or sucrose).

Characterization: Analyze the nanoparticles for size, morphology, drug loading, and in vitro

release.

Signaling Pathway: Targeting Inflammatory Pathways with Nanoparticles

Nanoparticulate systems can be designed to target inflammatory cells, such as macrophages,

which are key players in many chronic inflammatory diseases.[6] For instance, nanoparticles

can deliver anti-inflammatory drugs that inhibit the NF-κB signaling pathway, a central regulator

of the inflammatory response.
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Caption: Inhibition of the NF-κB pathway by a nanoparticle-delivered drug.
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In conclusion, while Palmitelaidyl Methane Sulfonate is not a recognized material for drug

delivery, the underlying interest in lipid-based systems can be well-served by exploring

established platforms like liposomes and PLGA nanoparticles. The protocols and data

presented here offer a starting point for researchers to develop targeted drug delivery systems

for a variety of therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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